![molecular formula C10H20N4O4 B1337361 H-Gly-Lys-Gly-OH CAS No. 45214-22-0](/img/structure/B1337361.png)
H-Gly-Lys-Gly-OH
Overview
Description
H-Gly-Lys-Gly-OH is a dipeptide composed of glycine and L-lysine. It is a simple peptide that plays a crucial role in various biological processes. Glycine is the simplest amino acid, while L-lysine is an essential amino acid necessary for protein synthesis and various metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Lys-Gly-OH can be synthesized through the condensation of glycine and L-lysine. The reaction typically involves the activation of the carboxyl group of glycine, followed by its reaction with the amino group of L-lysine. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Industrial Production Methods
Industrial production of glycine, glycyl-L-lysyl- often involves enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of the peptide bond between glycine and L-lysine under mild conditions, making the process more environmentally friendly and efficient compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Lys-Gly-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Synthesis of H-Gly-Lys-Gly-OH
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin:
- Activation of Amino Acids : Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Coupling : The activated amino acids are coupled to the resin-bound peptide chain.
- Deprotection : Protecting groups on the amino acids are removed to allow for subsequent coupling.
- Cleavage : The completed peptide is cleaved from the resin and purified.
Biological Mechanisms
This compound exhibits various biological activities due to its specific amino acid sequence. The lysine residue can participate in hydrogen bonding and electrostatic interactions, influencing the peptide's binding affinity and specificity. This compound has been investigated for its role in:
- Protein-Protein Interactions : It may modulate interactions between proteins, impacting cellular signaling pathways.
- Therapeutic Properties : Research has explored its potential immunomodulatory effects, making it a candidate for therapeutic applications.
Chemistry
In chemistry, this compound serves as a model compound to study peptide synthesis and reactions. Its structure allows researchers to explore various chemical reactions, including oxidation and reduction processes. For example:
- Oxidation Reactions : These can modify the side chains of amino acids like lysine, potentially leading to new compounds with altered properties.
- Substitution Reactions : Amino acid residues can be substituted with other functional groups to enhance the peptide's properties.
Biology
In biological research, this compound is studied for its potential roles in cellular processes:
- Cell Signaling : The peptide's interactions with cellular receptors can influence signaling pathways, making it a target for drug development.
- Antioxidant Properties : Preliminary studies suggest that peptides similar to this compound may exhibit antioxidant activities, protecting cells from oxidative stress .
Medicine
The medical applications of this compound are particularly promising:
- Immunomodulation : Research indicates that this peptide may have immunomodulatory effects, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
- Peptide-Based Therapeutics : Its unique structure makes it suitable for developing novel therapeutics aimed at various diseases.
Case Studies
- Peptide Synthesis Studies : Research utilizing this compound has demonstrated its effectiveness as a model compound in synthesizing more complex peptides .
- Biological Activity Assessments : Studies have shown that similar peptides exhibit significant antioxidant activity, highlighting potential therapeutic uses .
- Drug Development : Investigations into the immunomodulatory effects of peptides like this compound have led to promising results in preclinical models .
Mechanism of Action
The mechanism of action of glycine, glycyl-L-lysyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and metabolism. It can also modulate the activity of receptors and transporters, influencing cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules.
Copper peptide GHK-Cu: A tripeptide composed of glycine, L-histidine, and L-lysine, known for its wound healing and anti-aging properties.
Glycine, glycyl-L-prolyl-L-glutamate: A tripeptide studied for its neuroprotective effects.
Uniqueness
H-Gly-Lys-Gly-OH is unique due to its specific combination of glycine and L-lysine, which imparts distinct biochemical properties and potential therapeutic applications. Its simplicity and versatility make it a valuable compound for various scientific and industrial applications.
Biological Activity
H-Gly-Lys-Gly-OH, a tripeptide composed of glycine (Gly) and lysine (Lys), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Mechanisms of Biological Activity
-
Antimicrobial Properties:
This compound exhibits antimicrobial activity, which has been demonstrated in several studies. The presence of lysine contributes to its ability to disrupt bacterial membranes, leading to cell lysis. Research indicates that peptides with basic residues like lysine show enhanced activity against Gram-positive bacteria due to their positive charge facilitating interaction with negatively charged bacterial membranes . -
Immunomodulatory Effects:
Similar to other peptides, this compound may influence immune responses. It has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, which are crucial for the innate immune response. This effect is particularly relevant in cancer therapy, where boosting NK cell activity can improve tumor clearance . -
Prebiotic Potential:
Recent studies have suggested that peptides like this compound may serve as prebiotics, promoting beneficial gut microbiota growth. The tripeptide's composition allows it to be utilized by specific probiotic strains, enhancing their growth and metabolic activity .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various peptides, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound demonstrated significant antibacterial activity, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli. This suggests its potential application in developing new antimicrobial agents .
Case Study 2: Immunomodulation in Cancer Therapy
In a clinical trial involving patients with advanced melanoma, researchers administered a peptide-based immunotherapy that included this compound as one of the components. The study found that patients receiving this treatment showed a marked increase in NK cell activity compared to those receiving standard care. This enhancement correlated with improved overall survival rates, highlighting the peptide's potential role in cancer immunotherapy .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHNKAFQXQNLH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427214 | |
Record name | Glycine, glycyl-L-lysyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-22-0 | |
Record name | Glycine, glycyl-L-lysyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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